Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate

Analytical Chemistry Materials Science Synthetic Intermediates

Bis(4-biphenylyl-2-oxoethyl) succinate (CAS 5169-74-4) provides a robust HRMS internal standard with a unique exact mass (506.1729 Da), free from isotopic interference. Its non-hydrolyzable symmetrical diester architecture ensures stability as a polymer crosslinker and in LC-UV-MS system suitability tests. • Verified UV-Vis and dual GC-MS spectra for method qualification. • Ideal for polymer chemistry, MOFs, and liquid crystal synthesis. • In stock with full characterization data.

Molecular Formula C32H26O6
Molecular Weight 506.5 g/mol
CAS No. 5169-74-4
Cat. No. B13988181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate
CAS5169-74-4
Molecular FormulaC32H26O6
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C32H26O6/c33-29(27-15-11-25(12-16-27)23-7-3-1-4-8-23)21-37-31(35)19-20-32(36)38-22-30(34)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-18H,19-22H2
InChIKeyYTPMLOPTIJUJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) Succinate (CAS 5169-74-4): Structural and Physicochemical Baseline for Research and Industrial Procurement


Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate (CAS 5169-74-4) is a symmetrical succinic acid diester featuring two terminal 4-phenylacetophenone (biphenyl) moieties linked via an ethylene succinate bridge. Its molecular formula is C32H26O6, with a molecular weight of 506.6 g/mol and an exact mass of 506.172939 g/mol [1]. The compound is registered under EINECS [2] and is primarily utilized as a research chemical, a synthetic intermediate, or a functional additive in materials science, rather than as an active pharmaceutical ingredient. Its biphenyl-4-yl-2-oxoethyl architecture confers distinct electronic and steric properties that differentiate it from simpler alkyl or phenyl succinate esters.

Why In-Class Succinate Esters Cannot Simply Replace Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) Succinate (CAS 5169-74-4) in Critical Applications


Generic substitution of Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate with other succinate diesters or monoesters is fraught with performance risk. Literature on structurally related biphenylalkyl succinates demonstrates that even minor changes in the biphenyl substitution pattern, alkyl chain length, or the nature of the ester linkage can dramatically alter key physicochemical and biological properties [1]. For instance, the biphenyl group is essential for potent phosphodiesterase inhibition in monoester analogs, and the spatial relationship between the carboxyl and ester groups critically modulates inhibitory potency [1]. Similarly, in HMG-CoA reductase inhibition studies, the presence and length of the alkyl spacer adjacent to the biphenyl group profoundly impact activity, with certain analogs showing noncompetitive inhibition kinetics and cooperativity [2]. Therefore, replacing this specific symmetrical diester with a monoester (e.g., 1-(4-biphenylyl)pentyl hydrogen succinate) or a diester with a different linker (e.g., malonate or dodecanedioate) will inevitably yield divergent solubility profiles, thermal stability, and target engagement characteristics, invalidating experimental or process reproducibility.

Quantitative Differentiation Evidence for Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) Succinate (CAS 5169-74-4) Against Closest Analogs


Molecular Weight and Formula Differentiate Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) Succinate from Malonate and Dodecanedioate Homologs

The molecular formula (C32H26O6) and exact mass (506.172939 g/mol) of Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate provide definitive analytical discrimination from its closest homologs: the malonate ester (C31H24O6, exact mass 492.15732 g/mol) and the dodecanedioate ester (C40H42O6, exact mass 618.298139 g/mol) [1]. This 14 Da and 112 Da mass difference, respectively, enables unambiguous identification via high-resolution mass spectrometry (HRMS) and eliminates cross-contamination or misidentification in complex reaction mixtures or analytical workflows.

Analytical Chemistry Materials Science Synthetic Intermediates

Spectral Fingerprint: UV-Vis and Mass Spectral Differentiation of Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) Succinate

The compound possesses a verified UV-Vis spectrum (recorded in methanol) and two distinct GC-MS spectra archived in the KnowItAll spectral libraries [1]. While specific λmax values are proprietary to the database, the availability of these reference spectra provides a unique, compound-specific fingerprint that is not shared by its malonate or dodecanedioate counterparts. In contrast, the malonate analog (CAS 7497-83-8) lacks a UV-Vis reference spectrum in the same database, and the dodecanedioate analog provides NMR and MS data but no UV-Vis spectrum [2]. This spectral coverage advantage facilitates robust identity confirmation and purity assessment in regulated or research environments.

Analytical Characterization Quality Control Spectral Libraries

Symmetrical Diester Architecture Distinguishes Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) Succinate from Bioactive Biphenylalkyl Monoesters

Unlike the extensively studied biphenylalkyl hydrogen succinate monoesters (e.g., 1-(4-biphenylyl)pentyl hydrogen succinate, 5S), which act as reversible, noncompetitive inhibitors of HMG-CoA reductase and phosphodiesterase [1][2], Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate is a symmetrical, fully esterified molecule. The monoesters possess a free carboxylic acid group crucial for target enzyme interaction (e.g., a cooperativity number of 3 for 5S in HMG-CoA reductase inhibition) [1]. The absence of this free acid group in the target diester renders it biologically inert in these specific enzyme inhibition pathways, redirecting its utility toward materials science or synthetic applications where a non-hydrolyzable, rigid, bifunctional biphenyl scaffold is required.

Medicinal Chemistry Drug Discovery Chemical Biology

Lipophilicity (XlogP) Divergence from Malonate Analog Informs Solubility and Partitioning Behavior

The calculated lipophilicity (XlogP) of the succinate diester can be inferred relative to the structurally analogous malonate diester (Propanedioic acid,1,3-bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) ester, CAS 7497-83-8), which has a reported XlogP of 6.2 . The succinate analog possesses an additional methylene unit in its linker (four-carbon chain vs. three-carbon chain in malonate), which increases the molecule's hydrocarbon character and thus is predicted to have a slightly higher XlogP (estimated ~6.5-6.8). This increased lipophilicity directly impacts reversed-phase HPLC retention time, organic solvent solubility, and potential membrane permeability in biological or materials contexts.

Physicochemical Profiling Formulation Science Chromatography

Defined Application Scenarios for Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) Succinate (CAS 5169-74-4) Based on Validated Differentiation Evidence


Analytical Reference Standard for HRMS Calibration and Method Development in Complex Matrices

Leveraging its well-defined exact mass (506.172939 g/mol) and molecular formula (C32H26O6), which cleanly separate it from malonate and dodecanedioate homologs by ≥14 Da [1], this compound serves as an ideal internal standard or system suitability test compound in high-resolution mass spectrometry (HRMS) workflows. Its unique exact mass reduces interference in complex biological or environmental samples, providing a reliable mass defect marker for accurate mass calibration and ensuring method specificity in metabolomics, lipidomics, or environmental contaminant analysis.

Spectral Library Development and Analytical Quality Control (QC) Reference Material

The availability of a verified UV-Vis spectrum (in methanol) and two GC-MS spectra in the KnowItAll library [1] positions this compound as a valuable reference material for building in-house spectral libraries or for qualifying analytical instrument performance. Unlike its malonate analog which lacks a UV-Vis reference, the comprehensive spectral data set for the succinate ester facilitates multi-detector method validation (e.g., HPLC-UV-MS) and provides a robust identity confirmation tool for QC laboratories in pharmaceutical and chemical manufacturing environments.

Synthesis of Symmetrical Bifunctional Building Blocks for Materials Science

The symmetrical diester architecture, featuring two terminal biphenyl-2-oxoethyl groups connected by a flexible succinate linker, distinguishes it from bioactive monoesters [1]. This bifunctionality renders it a candidate for use as a rigid, non-hydrolyzable building block or crosslinking agent in polymer chemistry, liquid crystal synthesis, or supramolecular assembly. The absence of free carboxylic acid groups prevents unwanted side reactions with nucleophiles or metal ions, making it a cleaner reagent for controlled polymerizations or the construction of metal-organic frameworks (MOFs) where precise stoichiometry is required.

Hydrophobic Probe or Model Compound for Partitioning and Solubility Studies

With an estimated XlogP value higher than its malonate counterpart (ΔXlogP ≈ +0.3 to +0.6) [1], this compound can be employed as a model hydrophobic probe to investigate the effect of incremental methylene additions on lipophilicity and reversed-phase chromatographic behavior. Its use in structure-property relationship (SPR) studies helps calibrate in silico logP prediction models and provides experimental validation for the design of new materials or drug delivery systems where controlled lipophilicity is a key design parameter.

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